molecular formula C26H28ClNO2 B588069 (E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer) CAS No. 1795153-59-1

(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)

Cat. No. B588069
M. Wt: 428.002
InChI Key: OIUCUUXSMIJSEB-GRFQKSJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .


Synthesis Analysis

Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .


Chemical Reactions Analysis

As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .


Physical And Chemical Properties Analysis

Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .

Scientific Research Applications

Metabolic Pathways and Enzyme Involvement

(E)-4-Hydroxy Toremifene-d6, a metabolite of Toremifene, is extensively metabolized by cytochrome P450 dependent hepatic mixed function oxidase in humans. This process results in various metabolites, including N-demethyl-toremifene, 4-hydroxy-toremifene, and deamino-hydroxy-toremifene. The metabolism of Toremifene is strongly correlated with activities supported by the CYP3A4 isoform (Berthou et al., 1994).

Pharmacological Effects and Antitumor Action

Toremifene and its metabolites, including 4-hydroxytoremifene, display hormonal effects resembling those of unchanged Toremifene. N-Demethyltoremifene binds to estrogen receptors and inhibits the growth of breast cancer cells. The efficacy of 4-hydroxytoremifene against cancers is weak, except at high doses, indicating its specific pharmacological properties (Kangas, 2004).

Binding Affinities and In Vitro Studies

Studies on the binding affinities of Toremifene and its metabolites, including 4-hydroxytoremifene, for estrogen receptors in rat uterine cytosol, show that both Toremifene and its 4-hydroxy metabolite have similar binding affinities to estradiol (Simberg et al., 1990).

Comparative Metabolic Studies

Toremifene's metabolism to its metabolites, including 4-hydroxy-toremifene, has been compared to that of Tamoxifen in human liver microsomes. The formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed both by CYP2C9 and CYP2D6, showing the role of different cytochrome P450 isoforms in Toremifene's metabolism (Watanabe et al., 2015).

Antioxidant Properties

The antioxidative properties of Toremifene and its metabolites, including 4-hydroxytoremifene, have been studied. These compounds have been found to inhibit chain reactions of lipid peroxidation and act as scavengers of free radicals, indicating their potential role in oxidative stress-related conditions (Ahotupa et al., 1997).

Sulfation and Pharmacogenomics

The sulfation of 4-hydroxy Toremifene and its individual variability have been investigated, showing a significant association with SULT1A1 genotypes and copy number. This study highlights the role of sulfation in Toremifene's pharmacogenomics and response to therapy in breast and prostate cancer (Edavana et al., 2012).

Mass Spectrometry and Metabolite Characterization

The metabolism of Toremifene has been characterized using mass spectrometry, including the detection of metabolites such as 4-hydroxy-toremifene. This approach aids in understanding the drug's metabolic pathways and implications for anti-doping analyses (Mazzarino et al., 2008).

Safety And Hazards

Toremifene-d6 is intended for research use and is not for human or veterinary use . The substance is not classified according to the Globally Harmonized System (GHS), and it does not require any special measures for handling or storage .

Future Directions

Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .

properties

CAS RN

1795153-59-1

Product Name

(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)

Molecular Formula

C26H28ClNO2

Molecular Weight

428.002

IUPAC Name

4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3

InChI Key

OIUCUUXSMIJSEB-GRFQKSJKSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O

synonyms

(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol;  (E)-4-Hydroxytoremifene-d6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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